![molecular formula C8H6Cl2F2N2 B6226558 2,4-dichloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline CAS No. 1312934-50-1](/img/new.no-structure.jpg)
2,4-dichloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline
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Overview
Description
2,4-dichloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline typically involves multi-step processes that include halogenation and cyclization reactions
Halogenation: The initial step involves the chlorination of a quinazoline derivative using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Cyclization: The final step involves cyclization to form the tetrahydroquinazoline ring, which can be facilitated by heating or using a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization and Ring-Opening: The tetrahydroquinazoline ring can participate in cyclization or ring-opening reactions, leading to the formation of new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms with other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while oxidation and reduction can lead to different oxidation states and functionalized derivatives.
Scientific Research Applications
2,4-dichloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline
- 2,4-dichloro-6,6-difluoro-2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazoline
- 7-bromo-2,4-dichloro-6,8-difluoroquinazoline
Uniqueness
2,4-dichloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of chlorine and fluorine atoms provides distinct electronic properties that can be exploited in various applications.
Properties
CAS No. |
1312934-50-1 |
---|---|
Molecular Formula |
C8H6Cl2F2N2 |
Molecular Weight |
239 |
Purity |
95 |
Origin of Product |
United States |
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